molecular formula C26H42O6 B130758 Simvastatina Ácido Hidroxílico Metil Éster CAS No. 145576-26-7

Simvastatina Ácido Hidroxílico Metil Éster

Número de catálogo: B130758
Número CAS: 145576-26-7
Peso molecular: 450.6 g/mol
Clave InChI: ANVXHKJGHXLLPK-RVTXAWHXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simvastatin Hydroxy Acid Methyl Ester is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is part of the statin class of medications, which are primarily used to manage and reduce cholesterol levels in the body. Simvastatin Hydroxy Acid Methyl Ester is known for its role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol .

Aplicaciones Científicas De Investigación

Lipid Regulation

Simvastatin Hydroxy Acid Methyl Ester plays a crucial role in managing hyperlipidemia. It inhibits the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver. This results in:

  • Lowered levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C).
  • Increased high-density lipoprotein cholesterol (HDL-C) levels.
  • Reduced triglyceride concentrations .

The compound is indicated for various conditions, including:

  • Primary hyperlipidemia (Fredrickson type IIa).
  • Mixed dyslipidemia (Fredrickson type IIb).
  • Hypertriglyceridemia (Fredrickson type IV) .

Cardiovascular Disease Prevention

Simvastatin Hydroxy Acid Methyl Ester has been extensively studied for its cardioprotective effects. It not only lowers lipid levels but also:

  • Reduces cardiovascular morbidity and mortality.
  • Is recommended for patients at high risk of coronary events due to existing cardiovascular conditions .

Anti-Inflammatory Properties

Recent studies highlight the anti-inflammatory effects of simvastatin, which extend beyond its lipid-lowering capabilities. Research indicates that simvastatin can:

  • Significantly reduce inflammation in models such as carrageenan-induced edema.
  • Exhibit comparable efficacy to traditional anti-inflammatory drugs like indomethacin .

In murine models, simvastatin treatment resulted in:

  • Decreased aortic cholesterol accumulation without altering plasma lipid levels.
  • A reduction in atherosclerotic plaque formation, suggesting a direct antiatherosclerotic effect independent of lipid modulation .

Biotransformation and Probiotic Interaction

Recent investigations into the biotransformation of simvastatin by probiotic bacteria reveal:

  • Enhanced bioaccumulation of simvastatin within bacterial cells when exposed to bile acids.
  • Potential metabolic pathways involving ester hydrolysis and hydroxylation of the lactone ring structure .

This interaction suggests that gut microbiota may influence the pharmacokinetics and efficacy of simvastatin therapy, highlighting the importance of personalized medicine approaches .

Case Studies and Clinical Trials

Numerous clinical trials have assessed the efficacy of simvastatin and its derivatives. For instance:

  • The Heart Protection Study demonstrated a significant reduction in major vascular events among participants treated with simvastatin compared to placebo .
  • Other studies have focused on specific populations, such as adolescents with familial hypercholesterolemia, showing positive outcomes in lipid profile management while monitoring safety profiles .

Mecanismo De Acción

Target of Action

Simvastatin Hydroxy Acid Methyl Ester primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Simvastatin effectively reduces the synthesis of cholesterol .

Mode of Action

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical intermediary in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL (low-density lipoprotein) receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by Simvastatin is the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Simvastatin disrupts this pathway, leading to reduced production of these lipid compounds .

Pharmacokinetics

Simvastatin is well absorbed from the gastrointestinal tract but is highly extracted by the liver, the primary site of action . Only about 7% of the orally administered dose reaches the general circulation intact . Simvastatin is metabolized by the cytochrome P450 system, specifically the CYP3A4 isoenzyme . This metabolism results in several metabolites, which remain largely within the liver and intestines via biliary excretion . Some gastrointestinal reabsorption of these metabolites may occur .

Result of Action

The primary result of Simvastatin’s action is a significant reduction in LDL cholesterol levels in the bloodstream . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . In addition to its lipid-lowering effect, Simvastatin has been documented to offer impressive vasorelaxant activity .

Action Environment

The action of Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme can affect the metabolism and efficacy of Simvastatin . Additionally, the gut microbiota and bile acids can also influence the bioavailability and efficacy of Simvastatin . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the action, efficacy, and stability of Simvastatin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Simvastatin Hydroxy Acid Methyl Ester is synthesized from Simvastatin through a series of chemical reactions. The primary synthetic route involves the hydrolysis of the lactone ring in Simvastatin to form Simvastatin Hydroxy Acid, followed by esterification to produce the methyl ester derivative . The reaction conditions typically involve acidic or basic hydrolysis followed by esterification using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of Simvastatin Hydroxy Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The key steps include the hydrolysis of Simvastatin, purification of the hydroxy acid intermediate, and subsequent esterification .

Análisis De Reacciones Químicas

Types of Reactions

Simvastatin Hydroxy Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific molecular structure, which allows it to effectively inhibit hydroxymethylglutaryl-coenzyme A reductase. Compared to other similar compounds, it has a distinct pharmacokinetic profile and a specific set of interactions with the enzyme, making it a valuable compound in the treatment of hypercholesterolemia .

Actividad Biológica

Simvastatin Hydroxy Acid Methyl Ester (SHAME) is an active metabolite of simvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of SHAME, focusing on its pharmacological effects, mechanisms of action, and implications for various health conditions.

Overview of Simvastatin and Its Metabolites

Simvastatin is an HMG-CoA reductase inhibitor that primarily acts in the liver to reduce cholesterol synthesis. It is administered as a prodrug that is converted into its active form, β-hydroxyacid, through hydrolysis and metabolic activation. The hydroxy acid form is crucial for the inhibition of HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol production .

Key Metabolites :

  • β-Hydroxyacid : The primary active form responsible for lipid-lowering effects.
  • 6'-Hydroxy and other derivatives : These metabolites also exhibit biological activity but are less studied compared to the β-hydroxyacid .

Simvastatin Hydroxy Acid Methyl Ester exerts its biological effects through several mechanisms:

  • Cholesterol Lowering : By inhibiting HMG-CoA reductase, SHAME decreases the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream .
  • Pleiotropic Effects : Beyond lipid-lowering, SHAME exhibits various pleiotropic effects:
    • Anti-inflammatory Activity : Studies have shown that simvastatin reduces inflammation markers and improves endothelial function, which may contribute to cardiovascular protection .
    • Vasculoprotective Effects : Simvastatin enhances stability of atherosclerotic plaques and reduces oxidative stress .
  • Impact on Lipidomic Profiles : Research indicates that simvastatin can alter lipidomic markers in liver cells, affecting fatty acid synthesis pathways and influencing overall lipid metabolism .

1. Anti-Atherogenic Effects

A study involving mice deficient in apolipoprotein E demonstrated that simvastatin significantly reduced total cholesterol content in the aorta by approximately 23%, indicating its potential anti-atherogenic properties even without altering plasma lipid levels .

ParameterControl GroupSimvastatin Group
Total Cholesterol (nmol/mg wet wt)56 ± 443 ± 3
Free Cholesterol (nmol/mg)38 ± 231 ± 2
Cholesteryl Ester (nmol/mg)17 ± 211 ± 1

2. Transgenerational Effects

A case study on the amphipod Gammarus locusta revealed transgenerational reproductive effects due to exposure to simvastatin. This research highlights potential long-term ecological impacts of pharmaceuticals, suggesting that simvastatin may disrupt reproductive health across generations .

3. Bone Health

Several studies have indicated that simvastatin promotes bone healing and may have therapeutic applications in osteoporosis. Its role in enhancing bone metabolism suggests additional benefits beyond cardiovascular health .

Pharmacokinetics and Safety Profile

Simvastatin undergoes extensive first-pass metabolism in the liver, with CYP3A4 being the primary enzyme involved. The pharmacokinetics reveal a Tmax (time to reach maximum concentration) of approximately 1.44 hours and a half-life of about 4.85 hours .

While generally well-tolerated, potential side effects include muscle pain and liver enzyme elevations. Genetic polymorphisms in CYP3A5 can influence individual responses to simvastatin therapy, necessitating personalized approaches to treatment .

Propiedades

IUPAC Name

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVXHKJGHXLLPK-RVTXAWHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453246
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145576-26-7
Record name Simvastatin Hydroxy Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.